1,1,3,3-Tetrachloropropane

Boiling Point Density Physical Property

1,1,3,3-Tetrachloropropane (CAS 1653-17-4) is a polychlorinated C3 alkane (C3H4Cl4) characterized by a symmetrical chlorine substitution pattern (1,1,3,3-), distinguishing it from its asymmetric structural isomers. The compound has a molecular weight of 181.876 g/mol, and is generally described as a clear liquid.

Molecular Formula C3H4Cl4
Molecular Weight 181.9 g/mol
CAS No. 1653-17-4
Cat. No. B154969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetrachloropropane
CAS1653-17-4
Synonyms1,1,3,3-Tetrachloropropane
Molecular FormulaC3H4Cl4
Molecular Weight181.9 g/mol
Structural Identifiers
SMILESC(C(Cl)Cl)C(Cl)Cl
InChIInChI=1S/C3H4Cl4/c4-2(5)1-3(6)7/h2-3H,1H2
InChIKeyAHAFJAUUVOYKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetrachloropropane (CAS 1653-17-4): Properties and Isomeric Context for Informed Procurement


1,1,3,3-Tetrachloropropane (CAS 1653-17-4) is a polychlorinated C3 alkane (C3H4Cl4) characterized by a symmetrical chlorine substitution pattern (1,1,3,3-), distinguishing it from its asymmetric structural isomers. The compound has a molecular weight of 181.876 g/mol, and is generally described as a clear liquid . It is noted as the last of the twenty-nine possible chloropropanes to be structurally characterized, having been identified only in 1951 [1]. This compound is recognized as a specialized intermediate for producing specific hydrofluoroolefin (HFO) refrigerants and for conducting advanced structural chemistry research [2]. Its unique symmetric substitution imparts physical properties and reactivity profiles that differ markedly from other tetrachloropropane isomers, making isomeric purity a critical parameter in procurement for precise chemical applications.

1,1,3,3-Tetrachloropropane (CAS 1653-17-4): Why Isomeric Identity Dictates Procurement Over Generic Tetrachloropropane


In scientific and industrial procurement, generic search terms like “tetrachloropropane” or even “C3H4Cl4” are insufficient and can lead to procurement of an incorrect isomer with significantly different physical properties and chemical functionality. The symmetrical 1,1,3,3-isomer possesses a distinct boiling point, density, and melting point compared to its asymmetrical and positional counterparts, such as 1,1,1,3- or 1,1,2,3-tetrachloropropane, which can impact purification and handling procedures [1] . More critically, the position of the chlorine atoms dictates the reaction pathway and end-product in downstream syntheses. For instance, 1,1,3,3-tetrachloropropane is a specific precursor for producing 1,1,3,3-tetrachloropropene and subsequently the hydrofluoroolefin HFO-1234ze, whereas the 1,1,1,3-isomer leads to a different suite of intermediates and fluorocarbons (e.g., HFC-245fa) . Therefore, substituting one isomer for another will result in either a failed synthesis or the production of an entirely different, and potentially unwanted, chemical product, underscoring the critical need for exact CAS-specific procurement.

1,1,3,3-Tetrachloropropane (CAS 1653-17-4) Quantified Evidence for Differentiated Scientific Selection


1,1,3,3-Tetrachloropropane vs. 1,1,1,3-Tetrachloropropane: Quantified Boiling Point and Density Differences for Separation and Handling

The symmetrical 1,1,3,3-isomer of tetrachloropropane exhibits a significantly higher boiling point and lower density compared to the industrially common 1,1,1,3-isomer. The 1,1,3,3-isomer has a boiling point of 171.3±8.0 °C at 760 mmHg and a density of 1.463 g/cm³, whereas the 1,1,1,3-isomer has a boiling point of 159 °C and a density of 1.47 g/cm³ . These differences in physical constants are substantial enough to require distinct separation and distillation parameters.

Boiling Point Density Physical Property Isomer Separation

1,1,3,3-Tetrachloropropane vs. 1,1,2,2- and 1,1,2,3-Isomers: Isomer-Specific Boiling Point Ranges and Their Impact on Fractional Distillation

When compared to its other structural isomers, 1,1,3,3-tetrachloropropane displays a boiling point that is intermediate and distinct, which is crucial for separation strategies. The 1,1,2,2-tetrachloropropane isomer has a reported boiling point of 153 °C (426.15 K), while the 1,1,2,3-tetrachloropropane isomer boils at a significantly higher 179 °C [1] . With the target 1,1,3,3-isomer boiling at approximately 171 °C, these data demonstrate a clear and quantifiable boiling point separation between the four isomers (153 °C, 159 °C, 171 °C, and 179 °C).

Boiling Point Fractional Distillation Isomer Separation Physical Property

1,1,3,3-Tetrachloropropane vs. 1,1,1,3-Tetrachloropropane: Divergent Synthetic Routes as a Function of Starting Feedstock

The two primary tetrachloropropane isomers are synthesized via different and chemically distinct telomerization reactions. The 1,1,1,3-isomer is produced by the reaction of ethylene with carbon tetrachloride [1]. In contrast, the synthesis of 1,1,3,3-tetrachloropropane is reported to proceed via the reaction of vinyl chloride with chloroform [2]. This fundamental difference in starting materials and reaction partners means that their production is linked to distinct chemical supply chains and process technologies.

Synthesis Route Telomerization Feedstock Process Chemistry

1,1,3,3-Tetrachloropropane vs. 1,1,1,3-Tetrachloropropane: Divergent Pathways to HFO-1234ze vs. HFC-245fa Refrigerants

A critical and commercially relevant distinction lies in the specific fluorocarbon end-products each isomer can be used to synthesize. The symmetrical 1,1,3,3-tetrachloropropane is identified as a direct precursor to 1,1,3,3-tetrachloropropene (TCPe) and subsequently to the hydrofluoroolefin HFO-1234ze . HFO-1234ze is a fourth-generation refrigerant with a low global warming potential. Conversely, the asymmetrical 1,1,1,3-isomer serves as a key intermediate for the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa), a third-generation hydrofluorocarbon [1].

Refrigerant Precursor Hydrofluoroolefin (HFO) Hydrofluorocarbon (HFC) Synthesis Pathway

1,1,3,3-Tetrachloropropane as a Research Tool: Unique Molecular Geometry for Conformational Analysis

The symmetrical 1,1,3,3-substitution pattern of this isomer makes it a valuable and specific model compound for studying molecular conformations in halogenated propanes. The compound's molecular structure has been determined using a combination of electron diffraction and vibrational spectroscopy, with results compared to molecular mechanics calculations [1]. This specific structural study is part of a broader effort to understand rotational isomerism in chlorinated propanes [2]. The symmetrical nature of the 1,1,3,3-isomer simplifies the conformational analysis compared to its asymmetrical counterparts, making it a preferred compound for fundamental physical chemistry research.

Conformational Analysis Molecular Structure Electron Diffraction Vibrational Spectroscopy

1,1,3,3-Tetrachloropropane (CAS 1653-17-4): Targeted Application Scenarios for Informed Sourcing


Production of Fourth-Generation HFO-1234ze Refrigerant

This compound is a key precursor for synthesizing 1,1,3,3-tetrachloropropene (TCPe), which is subsequently converted to trans-1,3,3,3-tetrafluoropropene (HFO-1234ze) . HFO-1234ze is a leading fourth-generation refrigerant with an ultra-low global warming potential (GWP < 1) that meets stringent environmental regulations in Europe and North America. A disclosed one-step process for producing TCPe from this compound underscores its targeted use in next-generation refrigerant manufacturing . The symmetrical 1,1,3,3-isomer is essential for this pathway; the 1,1,1,3-isomer will lead to HFC-245fa, a product with a higher GWP and distinct regulatory status [1].

Fundamental Research in Molecular Conformational Analysis

The specific symmetrical substitution pattern of 1,1,3,3-tetrachloropropane (C2v symmetry) makes it a highly valuable model compound for fundamental studies on rotational isomerism and molecular conformation in polychlorinated alkanes. Its structure has been explicitly determined via electron diffraction and vibrational spectroscopy to validate molecular mechanics calculations [2]. For researchers investigating conformational equilibria or the effects of halogen substitution on molecular geometry, the procurement of this exact isomer is non-negotiable. Substitution with an asymmetrical isomer like 1,1,1,3- or 1,1,2,2-tetrachloropropane would introduce a different symmetry and a more complex conformational energy landscape, thereby compromising the validity of the research [3].

Investigative Telomerization and Reaction Mechanism Studies

The synthesis of 1,1,3,3-tetrachloropropane itself is a topic of chemical research. It is produced via the telomerization of vinyl chloride with chloroform, a reaction distinct from the more common ethylene/carbon tetrachloride route used for the 1,1,1,3-isomer [4]. Recent research has focused on improving this process, with one study reporting an increased yield of 51.9% using an ultrasonic-assisted ferrous chloride-dimethylacetamide catalyst system, up from previously reported yields of less than 10% [4]. This makes the compound relevant for chemists exploring novel catalytic systems for challenging telomerization reactions involving less reactive partners like chloroform.

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